molecular formula C14H19ClN2O B8340308 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide

2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide

Cat. No.: B8340308
M. Wt: 266.76 g/mol
InChI Key: TUMKFUCPGLNZKC-UHFFFAOYSA-N
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Description

2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloro-substituted phenyl ring, a cyclopropylaminomethyl group, and an N-ethyl-acetamide moiety, which together contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a suitable phenyl precursor under controlled conditions.

    Introduction of the Cyclopropylaminomethyl Group: This step can be achieved through a nucleophilic substitution reaction, where a cyclopropylamine derivative reacts with the chlorinated phenyl compound.

    Attachment of the N-Ethyl-Acetamide Moiety: This final step involves the acylation of the intermediate product with an ethyl acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chloro-substituted phenyl ring, cyclopropylaminomethyl group, and N-ethyl-acetamide moiety collectively contribute to its distinctiveness compared to other similar compounds.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-ethylacetamide

InChI

InChI=1S/C14H19ClN2O/c1-2-16-14(18)8-10-3-6-13(15)11(7-10)9-17-12-4-5-12/h3,6-7,12,17H,2,4-5,8-9H2,1H3,(H,16,18)

InChI Key

TUMKFUCPGLNZKC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CC(=C(C=C1)Cl)CNC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

HCl (4M in dioxane, 29 m-L) was added to a sol. of (2-chloro-5-ethylcarbamoylmethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (2.94 g, 8.01 mmol) in CH2Cl2 (29 mL) at 0° C. The mixture was stirred for 2 h at 0° C., and was carefully neutralized with aq. 1M NaOH. The layers were separated, and the aq. layer was extracted with CH2Cl2. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to yield the crude title compound (1.90 g, 89%) that was used further without purification. LC-MS: tR=0.58 min; ES+: 308.03.
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(2-chloro-5-ethylcarbamoylmethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
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29 mL
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